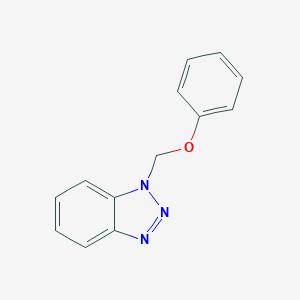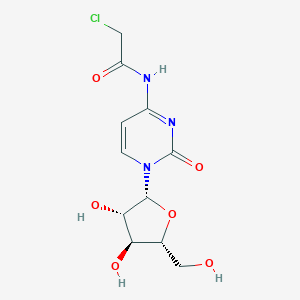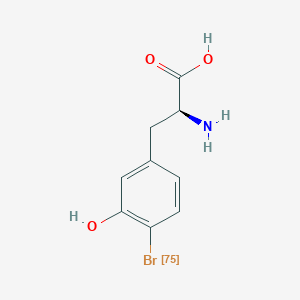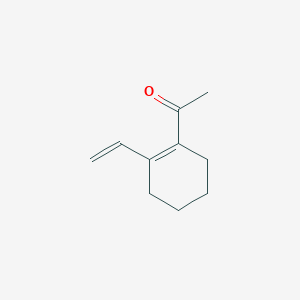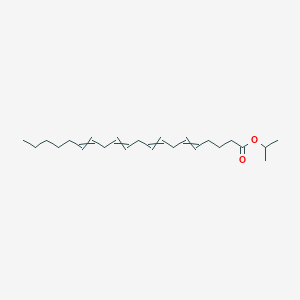
1-(3-Nitrophenyl)ethen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitrophenyl)ethen-1-ol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in a variety of fields, including biochemistry, medicine, and materials science. In
Mechanism Of Action
The mechanism of action of 1-(3-Nitrophenyl)ethen-1-ol is not well-understood, but it is believed to involve the formation of a nitroso intermediate that can react with other molecules in the surrounding environment. This reaction can lead to changes in the optical properties of the compound, making it useful in a variety of applications.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 1-(3-Nitrophenyl)ethen-1-ol. However, it has been shown to have low toxicity in animal studies, suggesting that it may be safe for use in biological systems.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-(3-Nitrophenyl)ethen-1-ol is its unique optical properties, which make it useful in a variety of lab experiments. However, this compound can be difficult to work with due to its low solubility in water and its sensitivity to light and heat.
Future Directions
There are many potential future directions for research on 1-(3-Nitrophenyl)ethen-1-ol. One area of interest is in the development of new materials that incorporate this compound. Researchers are also interested in exploring the potential biological applications of 1-(3-Nitrophenyl)ethen-1-ol, including its use as a fluorescent probe for imaging biological systems. Additionally, there is potential for this compound to be used in the development of new drugs or therapeutic agents.
Synthesis Methods
The synthesis of 1-(3-Nitrophenyl)ethen-1-ol involves the reaction of 3-nitrobenzaldehyde with ethyl vinyl ether in the presence of a base catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform. This synthesis method has been well-established in the literature and has been used by many researchers to produce 1-(3-Nitrophenyl)ethen-1-ol for their experiments.
Scientific Research Applications
1-(3-Nitrophenyl)ethen-1-ol has been found to have a wide range of applications in scientific research. One of the most promising areas of research is in the development of new materials. This compound has been shown to have unique optical properties, making it useful in the development of new sensors, optical switches, and other optoelectronic devices.
properties
CAS RN |
114915-56-9 |
|---|---|
Product Name |
1-(3-Nitrophenyl)ethen-1-ol |
Molecular Formula |
C8H7NO3 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
1-(3-nitrophenyl)ethenol |
InChI |
InChI=1S/C8H7NO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-5,10H,1H2 |
InChI Key |
PAMULWAKIDFEAW-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC(=CC=C1)[N+](=O)[O-])O |
Canonical SMILES |
C=C(C1=CC(=CC=C1)[N+](=O)[O-])O |
synonyms |
Benzenemethanol, alpha-methylene-3-nitro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B39036.png)
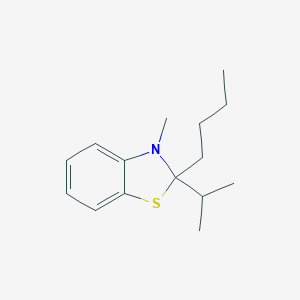
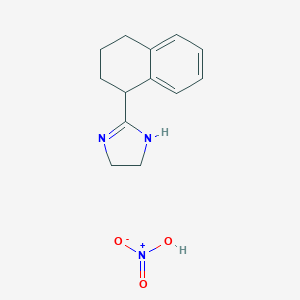
![3-(4-Methoxyphenyl)benzo[f]chromen-1-one](/img/structure/B39041.png)
